molecular formula C16H14N2 B14628535 1-Methyl-3,4-diphenyl-1H-pyrazole CAS No. 57389-73-8

1-Methyl-3,4-diphenyl-1H-pyrazole

Cat. No.: B14628535
CAS No.: 57389-73-8
M. Wt: 234.29 g/mol
InChI Key: JUKFLGASXSYAPM-UHFFFAOYSA-N
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Description

1-Methyl-3,4-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms This particular compound is notable for its unique substitution pattern, which includes a methyl group at the 1-position and phenyl groups at the 3- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-diphenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as elemental sulfur or sodium persulfate . This reaction typically proceeds under mild conditions, yielding the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Functionalized pyrazole derivatives with various substituents on the phenyl rings.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives .

Comparison with Similar Compounds

1-Methyl-3,4-diphenyl-1H-pyrazole can be compared with other pyrazole derivatives to highlight its uniqueness:

These comparisons underscore the importance of specific substitutions in determining the chemical and biological properties of pyrazole derivatives.

Properties

CAS No.

57389-73-8

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-methyl-3,4-diphenylpyrazole

InChI

InChI=1S/C16H14N2/c1-18-12-15(13-8-4-2-5-9-13)16(17-18)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

JUKFLGASXSYAPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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